ethyl 4-(4-{[3-(ethoxycarbonyl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
Description
This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with an ethyl group at position 6 and an ethoxycarbonyl moiety at position 2. The thienopyridine ring is linked via a carbamoyl bridge to a benzenesulfonyl group, which is further connected to a piperazine ring. The piperazine is esterified with an ethoxycarbonyl group at position 4, and the entire structure is formulated as a hydrochloride salt, likely enhancing its aqueous solubility and bioavailability .
Properties
IUPAC Name |
ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O7S2.ClH/c1-4-28-12-11-20-21(17-28)38-24(22(20)25(32)36-5-2)27-23(31)18-7-9-19(10-8-18)39(34,35)30-15-13-29(14-16-30)26(33)37-6-3;/h7-10H,4-6,11-17H2,1-3H3,(H,27,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJIJVAELVKZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Research Findings and Implications
Structural Uniqueness: The combination of thienopyridine, benzenesulfonyl, and piperazine-carboxylate groups distinguishes this compound from SAHA-like HDAC inhibitors and piperazine-based GPCR ligands .
Solubility Advantage : The hydrochloride salt formulation likely improves solubility over neutral analogs (e.g., HBK14–HBK19), which struggle with aqueous solubility despite high logP values .
Synthetic Complexity : Multi-step synthesis (evident in ) suggests challenges in scaling up production, though modular substituents allow for targeted modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
